2-Methylbenzoxazole-4-carboxamide

PARP inhibitor DNA repair Chemosensitization

2-Methylbenzoxazole-4-carboxamide (CAS 171861-88-4) is a heterocyclic benzoxazole derivative characterized by a methyl substituent at the 2-position and a carboxamide group at the 4-position of the fused benzene-oxazole ring system. This compound is a defined member of the 2-substituted benzoxazole-4-carboxamide class, which has been disclosed in patents as inhibitors of poly(ADP-ribose) polymerase (PARP) and evaluated for activity against monoamine oxidase A (MAO-A).

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 171861-88-4
Cat. No. B8472370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzoxazole-4-carboxamide
CAS171861-88-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)C(=O)N
InChIInChI=1S/C9H8N2O2/c1-5-11-8-6(9(10)12)3-2-4-7(8)13-5/h2-4H,1H3,(H2,10,12)
InChIKeyFFTBZJKGYRMFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzoxazole-4-carboxamide (CAS 171861-88-4) | Benzoxazole Carboxamide PARP & MAO Inhibitor


2-Methylbenzoxazole-4-carboxamide (CAS 171861-88-4) is a heterocyclic benzoxazole derivative characterized by a methyl substituent at the 2-position and a carboxamide group at the 4-position of the fused benzene-oxazole ring system. This compound is a defined member of the 2-substituted benzoxazole-4-carboxamide class, which has been disclosed in patents as inhibitors of poly(ADP-ribose) polymerase (PARP) [1] and evaluated for activity against monoamine oxidase A (MAO-A) [2]. Its molecular formula is C9H8N2O2, with a molecular weight of 176.17 g/mol .

Why 2-Methylbenzoxazole-4-carboxamide Cannot Be Substituted by Generic Benzoxazole Analogs


Generic substitution of 2-methylbenzoxazole-4-carboxamide with other benzoxazole-4-carboxamides (e.g., 2-t-butyl, 2-phenyl, or 2-(4-methoxyphenyl) analogs) is not valid due to structure-activity relationship (SAR) constraints. The 2-position substituent directly modulates molecular conformation and target engagement. A study on attempted synthesis of 2-methylbenzoxazole-4-carboxamide revealed it can undergo a molecular rearrangement to form the more potent PARP inhibitor NU1025, a structural isomer, highlighting how minor changes in this scaffold lead to functionally distinct compounds [1]. Furthermore, a patent disclosure lists this specific methyl analog alongside other 2-substituted variants as separate, non-interchangeable entities within the same PARP inhibitor class, underscoring that each substituent defines a unique chemical and biological identity [2].

2-Methylbenzoxazole-4-carboxamide: Quantitative Activity Profiles vs. Analogs


PARP Inhibition Potency of 2-Methylbenzoxazole-4-carboxamide vs. 2-Phenyl Analog

In a patent disclosing benzoxazole-4-carboxamides as PARP inhibitors, the 2-phenyl analog (R=phenyl) demonstrated an IC50 value of 2.1 pM against PADPRP. The 2-methyl analog (the target compound) is explicitly listed as a representative compound within the same class but without a reported IC50 value, indicating it is a distinct chemical entity with an activity profile that is likely different but not directly quantified in this source [1]. This absence of direct head-to-head data for the methyl analog underscores the need for experimental validation rather than assuming equipotency with the phenyl analog.

PARP inhibitor DNA repair Chemosensitization

Monoamine Oxidase A (MAO-A) Inhibition: 2-Methylbenzoxazole-4-carboxamide vs. Baseline

2-Methylbenzoxazole-4-carboxamide was tested for inhibition against human placental Monoamine oxidase A and exhibited competitive inhibition [1]. The assay was performed but specific Ki or IC50 values are not publicly listed in the ChEMBL database entry [2]. This indicates the compound is a recognized MAO-A ligand, but its potency relative to other MAO-A inhibitors or other 2-substituted benzoxazole carboxamides remains unknown.

MAO-A inhibitor Neurochemistry Depression

Molecular Rearrangement Propensity: 2-Methyl vs. Rearranged Isomer NU1025

During the attempted synthesis of 2-methylbenzoxazole-4-carboxamide, a molecular rearrangement occurred, resulting in the formation of NU1025, a compound described as 'a much more potent compound' in the context of PARP inhibition [1]. This inherent chemical instability under certain synthetic conditions is a key differentiating feature compared to more stable analogs like 2-phenyl or 2-t-butyl derivatives, which do not undergo this specific rearrangement.

Chemical stability Synthesis PARP inhibitor

2-Methylbenzoxazole-4-carboxamide: Research Application Scenarios Based on Evidence


As a Defined Negative Control or Precursor in PARP Inhibitor Studies

Given the evidence that 2-methylbenzoxazole-4-carboxamide can rearrange to the more potent PARP inhibitor NU1025 [1], this compound serves as a valuable precursor or a defined negative control (if stabilized) in experiments investigating the PARP inhibitory activity of benzoxazole-4-carboxamides. Researchers can use it to delineate the structural requirements for PARP inhibition by comparing its activity (or lack thereof) to that of its rearrangement product or the 2-phenyl analog (IC50 2.1 pM) [2].

As a Scaffold for Structure-Activity Relationship (SAR) Exploration

The compound is explicitly listed as a representative member of the 2-substituted benzoxazole-4-carboxamide class in a key PARP inhibitor patent [1]. It can be used as a starting point for synthesizing focused libraries of 2-substituted analogs to explore SAR around the 2-position for various targets, including PARP, MAO-A, or other emerging benzoxazole-sensitive enzymes. Its distinct chemical behavior (e.g., rearrangement potential) also makes it a case study in chemical stability within this pharmacophore [2].

As a Reference Standard in MAO-A Ligand Binding Assays

The confirmed interaction of 2-methylbenzoxazole-4-carboxamide with human placental MAO-A as a competitive inhibitor [1] positions it as a potential reference compound or starting point for developing novel MAO-A modulators. Researchers can utilize it in competitive binding assays to profile new chemical entities against this target, provided they first experimentally determine its own affinity (Ki/IC50) as a baseline.

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